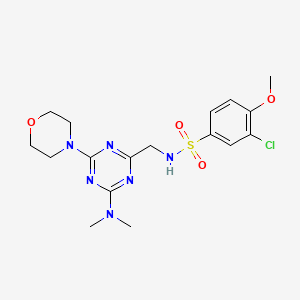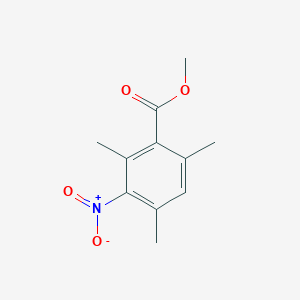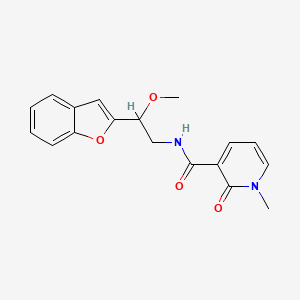
3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic compound belonging to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties
Preparation Methods
1. Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide typically involves a multi-step process. Key steps include:
The formation of the triazine ring by condensation reactions between an amine and a cyanuric chloride derivative.
Introduction of the dimethylamino and morpholino groups under controlled reaction conditions.
Coupling of the triazine derivative with a chloromethoxybenzenesulfonamide using a coupling reagent.
Reaction conditions such as temperature, solvent, and reaction time are optimized at each step to ensure high yields and purity of the final product.
2. Industrial Production Methods
Industrial production of this compound requires scaling up the synthetic process to large reactors, ensuring consistent quality control. Automated systems monitor reaction parameters to maintain uniformity. Purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form, suitable for further applications.
Chemical Reactions Analysis
1. Types of Reactions: The compound undergoes several types of chemical reactions, including:
Oxidation
Oxidizing agents can convert certain functional groups in the compound to more oxidized forms.
Reduction
Reducing agents can reduce specific moieties, potentially altering its biological activity.
Substitution
Various substituents can be introduced through nucleophilic or electrophilic substitution reactions.
2. Common Reagents and Conditions
Reactions typically involve reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenation agents for substitution. Conditions such as temperature, pH, and solvent choice are crucial for the efficiency and selectivity of these reactions.
3. Major Products Formed
Major products vary depending on the reaction, but can include oxidized derivatives, reduced analogs, and various substituted derivatives. These modifications can influence the compound's biological activity and pharmacokinetic properties.
Scientific Research Applications
3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide has broad applications:
Chemistry
It serves as an intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology
Researchers study its interactions with biological macromolecules to uncover potential therapeutic uses.
Medicine
Ongoing studies explore its antimicrobial and anticancer properties, aiming to develop new pharmaceuticals.
Industry
Its unique chemical structure finds use in material science, such as in the development of advanced polymers and coatings.
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to therapeutic effects. Detailed studies reveal that the triazine core plays a key role in its interaction with biomolecules, while the sulfonamide moiety contributes to its selectivity.
Comparison with Similar Compounds
3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide can be compared with other sulfonamides:
Sulfamethoxazole
Commonly used as an antibiotic, it lacks the complex triazine structure, resulting in different biological properties.
Sulfadiazine
Another antibiotic with a simpler structure but lower specificity in molecular interactions.
The uniqueness of this compound lies in its triazine-sulfonamide hybrid structure, providing a versatile platform for chemical modifications and diverse applications.
Properties
IUPAC Name |
3-chloro-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN6O4S/c1-23(2)16-20-15(21-17(22-16)24-6-8-28-9-7-24)11-19-29(25,26)12-4-5-14(27-3)13(18)10-12/h4-5,10,19H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEMESQWCLAINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2955984.png)
![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2955985.png)





![1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2955994.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2955997.png)
![2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2955999.png)
![5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2956000.png)
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)
